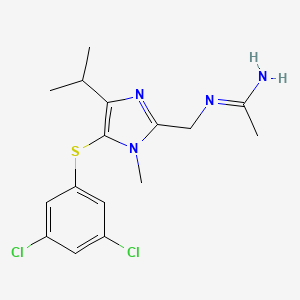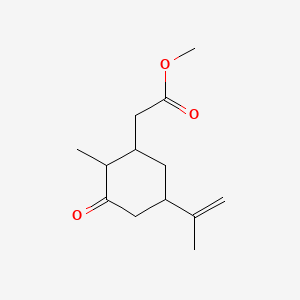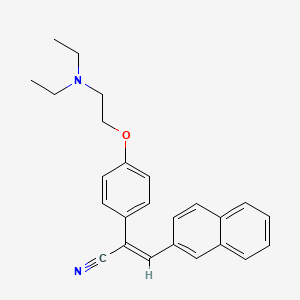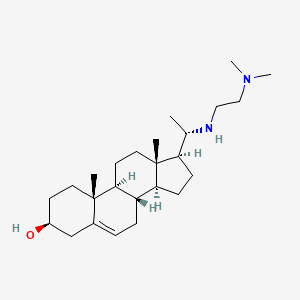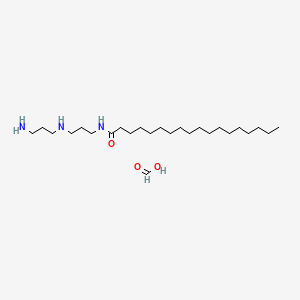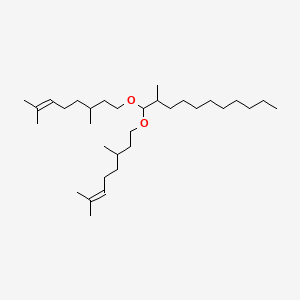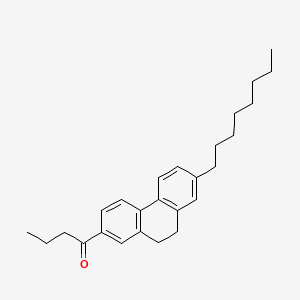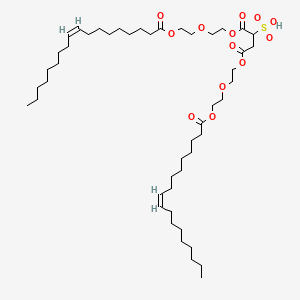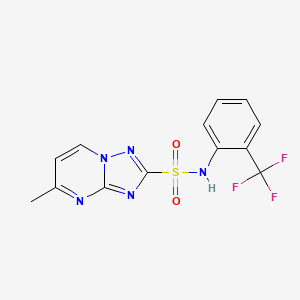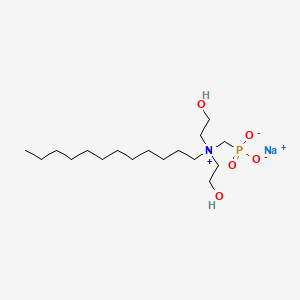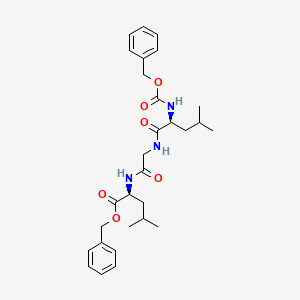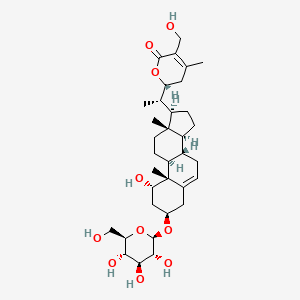![molecular formula C12H18O B12685355 Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene CAS No. 41724-18-9](/img/structure/B12685355.png)
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene: is a complex organic compound with the molecular formula C12H18O It is known for its unique structure, which includes a fused ring system and an oxirane (epoxide) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further reactions, such as epoxidation, to introduce the oxirane group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene can undergo various types of chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Peracids (e.g., m-chloroperbenzoic acid) are commonly used for epoxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Nucleophiles: Water, alcohols, and amines can act as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to changes in the activity of enzymes or the function of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirane: Similar structure but with different functional groups.
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxetane: Contains an oxetane ring instead of an oxirane.
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxepane: Features an oxepane ring, which is larger than the oxirane ring.
Uniqueness
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is unique due to its specific ring structure and the presence of the oxirane group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
41724-18-9 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
4-methyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodecane |
InChI |
InChI=1S/C12H18O/c1-12-6-10-8-3-2-7(4-8)9(10)5-11(12)13-12/h7-11H,2-6H2,1H3 |
Clave InChI |
KSXHZKMRNVQVIE-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3C4CCC(C4)C3CC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


